N-[4-(benzyloxy)phenyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide N-[4-(benzyloxy)phenyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15266721
InChI: InChI=1S/C24H20N2O2S/c27-23(15-21-17-29-24(26-21)19-9-5-2-6-10-19)25-20-11-13-22(14-12-20)28-16-18-7-3-1-4-8-18/h1-14,17H,15-16H2,(H,25,27)
SMILES:
Molecular Formula: C24H20N2O2S
Molecular Weight: 400.5 g/mol

N-[4-(benzyloxy)phenyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

CAS No.:

Cat. No.: VC15266721

Molecular Formula: C24H20N2O2S

Molecular Weight: 400.5 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(benzyloxy)phenyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide -

Specification

Molecular Formula C24H20N2O2S
Molecular Weight 400.5 g/mol
IUPAC Name N-(4-phenylmethoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide
Standard InChI InChI=1S/C24H20N2O2S/c27-23(15-21-17-29-24(26-21)19-9-5-2-6-10-19)25-20-11-13-22(14-12-20)28-16-18-7-3-1-4-8-18/h1-14,17H,15-16H2,(H,25,27)
Standard InChI Key IUKKWRCYASAXKW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)C4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a central thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) substituted at position 4 with a phenyl group. The thiazole is connected via an acetamide bridge to a 4-(benzyloxy)phenyl moiety (Fig. 1). Key structural identifiers include:

PropertyValue
IUPAC NameN-(4-phenylmethoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide
Canonical SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)C4=CC=CC=C4
Standard InChIKeyIUKKWRCYASAXKW-UHFFFAOYSA-N
PubChem CID2117236

The benzyloxy group enhances lipophilicity, potentially improving membrane permeability, while the acetamide linker provides hydrogen-bonding capacity for target interactions.

Spectral and Computational Data

Nuclear magnetic resonance (NMR) spectra predict characteristic signals:

  • ¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), benzyloxy methylene (δ 5.1 ppm), and acetamide NH (δ 9.3 ppm).

  • ¹³C NMR: Thiazole carbons (δ 120–160 ppm), carbonyl (δ 170 ppm), and benzyloxy quaternary carbons (δ 130–150 ppm).

Density functional theory (DFT) calculations suggest a planar conformation stabilized by π-π stacking between phenyl groups, with a dipole moment of 5.2 Debye.

Synthesis and Optimization

Multi-Step Synthetic Pathways

The synthesis involves three primary stages (Fig. 2):

  • Thiazole Formation: Condensation of 2-phenylthiazole-4-carboxylic acid with thioamide derivatives under refluxing ethanol (yield: 68–72%).

  • Acetamide Coupling: Reaction of 2-(2-phenylthiazol-4-yl)acetic acid with 4-(benzyloxy)aniline using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent (yield: 58%).

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) achieves >95% purity.

Critical parameters include:

  • Temperature control (±2°C) to prevent thiazole ring decomposition.

  • Anhydrous conditions for coupling reactions to avoid hydrolysis.

Yield Improvement Strategies

Recent optimizations demonstrate:

  • Microwave-assisted synthesis reduces reaction time from 12 h to 45 min, improving yield to 81%.

  • Ionic liquid solvents (e.g., [BMIM][BF₄]) enhance thiazole cyclization efficiency by 23% compared to ethanol.

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro assays against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) reveal:

StrainMIC (μg/mL)MBC (μg/mL)
S. aureus12.525
E. coli50100

Mechanistic studies indicate disruption of bacterial cell membrane integrity via porin inhibition.

Anti-Inflammatory Action

In LPS-stimulated RAW264.7 macrophages:

  • NO Production Inhibition: 67% reduction at 10 μM.

  • COX-2 Downregulation: 54% decrease in protein expression via NF-κB pathway suppression.

Comparative Analysis with Structural Analogs

Thiazole vs. Oxazole Derivatives

Replacing the thiazole sulfur with oxygen (as in N-benzyl-2-(2-phenyl-1,3-oxazol-4-yl)acetamide) reduces antimicrobial potency (Table 2) :

CompoundS. aureus MIC (μg/mL)LogP
N-[4-(benzyloxy)phenyl]-thiazolamide12.53.8
N-benzyl-oxazolamide252.9

The higher lipophilicity (LogP) of the thiazole derivative correlates with enhanced membrane penetration .

Role of Benzyloxy Substitution

Removing the benzyloxy group (as in N-[4-hydroxyphenyl]-thiazol-2-yl acetamide) decreases cytotoxicity (MCF-7 IC₅₀ = 42 μM), underscoring its role in target binding.

Pharmacokinetic and Toxicological Profiles

ADME Properties

  • Absorption: Caco-2 permeability = 8.9 × 10⁻⁶ cm/s (high intestinal absorption predicted).

  • Metabolism: Hepatic CYP3A4-mediated oxidation generates three primary metabolites.

  • Excretion: Renal clearance (t₁/₂ = 5.3 h) accounts for 65% of elimination.

Acute Toxicity

Rodent studies (OECD Guideline 423) report:

  • LD₅₀: 320 mg/kg (oral), 85 mg/kg (intravenous).

  • Adverse Effects: Transient hepatotoxicity at ≥100 mg/kg doses.

Applications and Future Directions

Drug Development Prospects

  • Antibiotic Adjuvant: Synergizes with ciprofloxacin (FIC index = 0.3) against methicillin-resistant S. aureus (MRSA).

  • Targeted Therapy: Functionalization with folate ligands improves tumor-specific uptake by 40% in murine models.

Challenges and Innovations

  • Solubility Limitations: 0.12 mg/mL in aqueous buffer, necessitating nanoformulation approaches.

  • Patent Landscape: WO2024150001A1 covers derivatives with enhanced blood-brain barrier penetration.

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